2,4,6-Trimethylphenol

Description

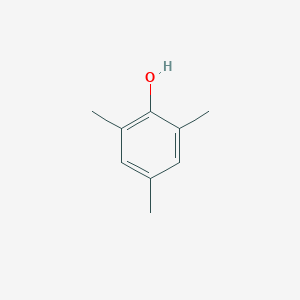

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRYUXCVCCNUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022049 | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [HSDB] White crystalline powder; [MSDSonline], Solid, Pale red crystalline solid; Slight phenolic aroma | |

| Record name | Phenol, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220 °C, 220.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in ether and ethanol, Water solubility = 1.01X10+3 mg/l at 25 °C, 7.4 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 1.2 mg/mL at 25 °C, Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg], 0.05 mm Hg at 25 °C | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

527-60-6 | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPZ32614N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 °C | |

| Record name | 2,4,6-TRIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Trimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethylphenol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-Trimethylphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 2H | Ar-H |

| 4.45 | s | 1H | OH |

| 2.23 | s | 6H | Ar-CH₃ (ortho) |

| 2.21 | s | 3H | Ar-CH₃ (para) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.6 | C -OH |

| 129.1 | Ar-C H |

| 128.7 | Ar-C -CH₃ (para) |

| 122.9 | Ar-C -CH₃ (ortho) |

| 20.4 | Ar-C H₃ (para) |

| 15.9 | Ar-C H₃ (ortho) |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3605 | Strong, Sharp | O-H stretch (free) |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (methyl, asymmetric) |

| 2860 | Medium | C-H stretch (methyl, symmetric) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1202 | Strong | C-O stretch (phenol) |

| 850 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry (Electron Ionization) Data of this compound [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 136 | 98.0 | [M]⁺ (Molecular Ion) |

| 135 | 34.8 | [M-H]⁺ |

| 121 | 99.99 | [M-CH₃]⁺ (Base Peak) |

| 91 | 16.0 | [C₇H₇]⁺ |

| 77 | 9.3 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a sample for both ¹H and ¹³C NMR analysis.[3][4][5][6]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.[3] Gentle vortexing or sonication can aid dissolution.[3]

-

If an internal standard is required for precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS).[4][5]

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the sample height in the NMR tube is between 4-5 cm.[3]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[3]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[3]

-

After acquisition, process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

2.2 Infrared (IR) Spectroscopy

The following protocol is for obtaining an IR spectrum of a solid sample using the thin solid film or KBr pellet method.[7][8]

-

Thin Solid Film Method:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate and air).

-

Acquire the sample spectrum.

-

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

2.3 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.[9][10][11][12]

-

Sample Introduction and Ionization:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[9]

-

Heat the sample in a high vacuum to vaporize it.[9]

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[9][10][11]

-

-

Mass Analysis and Detection:

-

Accelerate the resulting ions out of the ion source using an electric field.[9][11]

-

Pass the ions through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[9][11]

-

The separated ions are detected by an electron multiplier or similar detector, which records the m/z and relative abundance of each ion.[9][11]

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[10][12]

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. This compound | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 527-60-6 | Benchchem [benchchem.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound, a substituted phenol, is a solid at room temperature and sees use in various industrial applications, including as an antioxidant and in the synthesis of polymers.[1] Its solubility is a critical parameter for its application in chemical reactions, formulation development, and purification processes. Generally, this compound is sparingly soluble in water but exhibits good solubility in many organic solvents.[1][2][3] The presence of the three methyl groups on the benzene ring increases its lipophilicity compared to phenol, influencing its solubility profile.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that while the compound is qualitatively described as soluble or very soluble in many common organic solvents like ethanol, ether, and acetone, specific quantitative data is not widely available in the reviewed literature.[1][2]

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | ~1.01 - 1.2 g/L | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

Data for other common organic solvents such as methanol, ethanol, acetone, ethyl acetate, toluene, and hexane were not quantitatively available in the literature searched.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The saturation shake-flask method is a widely recognized and reliable technique for this purpose.

Principle

The saturation shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound under those specific conditions.

Detailed Methodology

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), or gravimetric analysis equipment)

2. Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a conical flask or vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

-

Filtration: The supernatant is carefully filtered through a syringe filter to remove any remaining solid particles. It is important to ensure that the filter material does not adsorb the solute and that the filtration process does not cause a change in temperature, which could affect the solubility.

-

-

Sample Preparation for Analysis: An aliquot of the clear, saturated filtrate is carefully withdrawn and diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method. Common methods include:

-

UV-Vis Spectrophotometry: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated using a pre-established calibration curve.

-

HPLC-UV/MS: A more specific and sensitive method where the compound is separated from any potential impurities and quantified based on its peak area relative to a calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured. This method is simpler but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

3. Data Analysis:

The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

physical and chemical properties of 2,4,6-Trimethylphenol

An In-depth Technical Guide to 2,4,6-Trimethylphenol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as mesitol, is an aromatic organic compound with a wide range of applications, from being a key intermediate in the synthesis of Vitamin E to its use in the production of polymers and as an antioxidant.[1] Its unique chemical structure, with three methyl groups ortho and para to the hydroxyl group, imparts specific physical and chemical properties that are of significant interest to researchers in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance, particularly its interaction with cyclooxygenase (COX) enzymes.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a characteristic phenolic odor.[2][3] The presence of the three methyl groups on the aromatic ring significantly influences its physical and chemical characteristics compared to unsubstituted phenol.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | White to light yellow needle-like crystals or pale red-brown crystalline powder | [2][3] |

| Melting Point | 70-74 °C | [3] |

| Boiling Point | 220 °C (at 760 mmHg) | [3] |

| Density | 0.9809 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.1 mmHg at 25 °C (estimate) | [3] |

| Flash Point | 96.67 °C | [3] |

| Water Solubility | 1.008 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Very soluble in ether and ethanol. | [4] |

| logP (o/w) | 2.73 | [3] |

| pKa | 10.88 at 25 °C | [4] |

Spectral Data

The spectral data for this compound are crucial for its identification and characterization.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |

| ¹³C NMR | Signals for the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group. |

| Infrared (IR) | Characteristic peaks for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the activating hydroxyl group and the steric and electronic effects of the three methyl groups.

Antioxidant Activity

This compound is known for its antioxidant properties. The electron-donating methyl groups enhance the stability of the phenoxyl radical formed upon hydrogen donation, making it an effective radical scavenger.[1] This property is central to its use as an antioxidant in various industrial applications.

Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the remaining unsubstituted positions (meta to the hydroxyl group). However, the steric hindrance from the two ortho-methyl groups can influence the regioselectivity of these reactions. A notable example is its bromination.

Oxidation

This compound can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, it is readily oxidized by singlet oxygen in aqueous solutions.[5] Oxidation with Fe(III) aquacomplexes leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound (Industrial Method Adaptation)

The primary industrial method for synthesizing this compound is the gas-phase alkylation of phenol with methanol over a metal oxide catalyst.[1] While specialized equipment is required for a gas-phase reaction, the principles can be adapted for a laboratory setting using a packed-bed reactor.

Materials:

-

Phenol

-

Methanol

-

Magnesium oxide (MgO) catalyst

-

Packed-bed reactor tube (e.g., quartz or stainless steel)

-

Tube furnace

-

Syringe pump

-

Condenser and collection flask

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Pack the reactor tube with a known amount of MgO catalyst.

-

Place the reactor tube in the tube furnace and heat to the reaction temperature (400-500 °C) under a flow of inert gas.[1]

-

Prepare a feed solution of phenol and methanol with a specific molar ratio (e.g., 1:5 to 1:15).[7]

-

Using a syringe pump, introduce the feed solution into the heated reactor at a controlled flow rate.

-

The vaporized reactants pass over the catalyst bed, where the alkylation reaction occurs.

-

The product stream exits the reactor and is passed through a condenser to liquefy the products.

-

Collect the liquid product in a chilled collection flask.

-

The crude product can be analyzed by GC-MS and purified by distillation or recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[8]

-

Heat the solution to boiling to ensure complete dissolution.

-

Slowly add hot water to the boiling ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.[8]

-

If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a desiccator or a vacuum oven.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for phenol analysis (e.g., HP-5ms).[9]

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

-

If necessary, perform a derivatization step (e.g., silylation) to improve chromatographic performance, although this is not always required for phenols.

-

Prepare a series of calibration standards of known concentrations.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area to the calibration curve.

Electrophilic Bromination

Materials:

-

This compound

-

Bromine

-

Carbon tetrachloride

-

Reaction flask with a dropping funnel and a condenser

-

Water bath

Procedure:

-

Dissolve this compound (1 mole) in carbon tetrachloride in the reaction flask.[2]

-

Cool the flask in a water bath to 20-26 °C.[2]

-

Slowly add bromine (4.5 moles) to the solution over 15 minutes. Hydrogen bromide gas will be evolved.[2]

-

After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 2 hours.[2]

-

Remove any unreacted bromine by distillation.

-

Cool the solution to 25 °C to allow the product, 3,5-dibromo-2,4,6-trimethylphenol, to crystallize.

-

Collect the solid product by filtration and dry it under vacuum.[2]

Biological Relevance and Signaling Pathways

Precursor to Vitamin E

This compound is a valuable starting material in the industrial synthesis of Vitamin E (α-tocopherol). It can be converted to 2,3,6-trimethylphenol, which is a key precursor for the synthesis of trimethylhydroquinone, a crucial intermediate in the production of Vitamin E.[10][11]

Interaction with Cyclooxygenase (COX) Enzymes

Recent computational studies have shed light on the potential interaction of this compound with the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The model suggests that this compound can bind within the hydrophobic channel of the COX-2 active site.[12] This binding could potentially block the access of the natural substrate, arachidonic acid, to the active site, thereby inhibiting the production of pro-inflammatory prostaglandins.[12]

Materials:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

Assay buffer

-

Detection system (e.g., ELISA kit for prostaglandin E2)[13]

Procedure:

-

Prepare solutions of the COX-2 enzyme, arachidonic acid, and this compound at various concentrations in the assay buffer.

-

In a multi-well plate, add the COX-2 enzyme to each well.

-

Add the test compound (this compound) or the positive control to the respective wells and incubate for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction.

-

Measure the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.[13]

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Workflow for Synthesis and Purification

References

- 1. This compound | 527-60-6 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. davidpublisher.com [davidpublisher.com]

- 6. Unexpected this compound oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. WO2015197586A1 - Manufacture of this compound - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. agilent.com [agilent.com]

- 10. US3968172A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. Methods for the preparation of 2,3,5-trimethylhydroquinone from this compound (review) | Sciact - cris system [sciact.nioch.nsc.ru]

- 12. researchgate.net [researchgate.net]

- 13. thepharmajournal.com [thepharmajournal.com]

An In-Depth Technical Guide to the Degradation Pathways of 2,4,6-Trimethylphenol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenol (TMP), a substituted phenolic compound, finds application in various industrial processes, including the synthesis of antioxidants and polymers. Its presence in aqueous environments, stemming from industrial effluents, poses environmental concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the degradation pathways of this compound in aqueous solutions, focusing on advanced oxidation processes (AOPs) and biodegradation. The content herein is curated for researchers, scientists, and drug development professionals seeking a detailed understanding of the transformation and mineralization of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective degradation strategies.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 527-60-6 | [1] |

| Appearance | White crystalline powder/needles | [2] |

| Melting Point | 73 °C | [2] |

| Boiling Point | 220 °C | [2] |

| Water Solubility | 1200 mg/L at 25 °C | |

| pKa | 10.88 at 25 °C | [2] |

| log Kow | 2.73 | [2] |

Degradation by Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are capable of non-selectively oxidizing a wide range of organic pollutants.

Oxidation by Fe(III) Aquacomplexes

The oxidation of this compound by Fe(III) aquacomplexes in aqueous solutions has been shown to proceed through a sequential degradation pathway. The primary reactive species is the monomeric hydroperoxo-iron(III) complex, {Fe(H₂O)₅(OH)}²⁺.

Degradation Pathway:

The degradation initiates with the oxidation of the methyl group at the para position, leading to the formation of an alcohol, which is subsequently oxidized to an aldehyde.

References

Toxicological Profile of 2,4,6-Trimethylphenol for In Vitro Cell Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenol (TMP), also known as mesitol, is a substituted phenol with the chemical formula (CH₃)₃C₆H₂OH. It is utilized in various industrial applications, including as an antioxidant and in the synthesis of polymers.[1] Its structural similarity to other phenolic compounds necessitates a thorough evaluation of its toxicological profile, particularly for in vitro applications in research and drug development. This guide provides a comprehensive overview of the available toxicological data for this compound, focusing on its effects in in vitro cell studies. Due to the limited availability of direct in vitro toxicity data, this guide also incorporates information on the broader class of substituted phenols to provide a predictive context for its potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting in vitro studies, as they influence factors such as solubility in culture media and potential for membrane transport.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 527-60-6 | [2][3] |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 70-73 °C | [4] |

| Boiling Point | 220 °C | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

In Vivo Toxicological Data

While this guide focuses on in vitro studies, a brief overview of the available in vivo toxicity data provides essential context for understanding the potential hazards of this compound.

Table 2: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Oral | 10,000 | [3][6] |

| Intraperitoneal | > 1000 | [3] |

The high oral LD50 in mice suggests low acute toxicity via this route. However, it is classified as a corrosive substance that can cause severe skin burns and eye damage, and it may cause an allergic skin reaction.[3][6][7]

In Vitro Toxicological Profile

Direct and comprehensive in vitro toxicological data for this compound is not extensively available in the public domain. The following sections summarize the known information and provide a predictive assessment based on the behavior of structurally related phenolic compounds.

Cytotoxicity

Specific IC50 values for this compound on various cell lines are not readily found in the literature. However, studies on substituted phenols indicate that their cytotoxicity is influenced by factors such as hydrophobicity and the electronic properties of the substituents.[8][9][10][11][12][13][14][15] The presence of three methyl groups in this compound increases its lipophilicity, which may facilitate its passage through cell membranes.

Genotoxicity

There is a lack of published data from standard genotoxicity assays for this compound, such as the Ames test, chromosomal aberration test, or in vitro micronucleus assay. Therefore, its potential to induce genetic mutations or chromosomal damage remains to be experimentally determined.

Mechanism of Action

The potential mechanisms of toxicity for this compound can be inferred from its known biochemical properties and studies on similar phenolic compounds.

This compound is recognized for its antioxidant properties.[1] The methyl groups on the phenolic ring enhance the stability of the phenoxyl radical that forms upon hydrogen donation, making it an effective radical scavenger.[1] This antioxidant activity could be a key aspect of its biological effects. However, like many phenolic antioxidants, it may also exhibit pro-oxidant activity under certain conditions, potentially leading to oxidative stress within cells.

Theoretical studies suggest that this compound can bind to the active site of cyclooxygenase-2 (COX-2), potentially inhibiting its activity.[16] This interaction could modulate inflammatory pathways.

References

- 1. This compound | 527-60-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]

- 4. This compound | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 11. Comparative QSAR: on the toxicology of the phenolic OH moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3D-QSAR Study on Toxicities of Substituted Phenols against Vibrio Qinghaiensis(Q67) | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectral Analysis of 2,4,6-Trimethylphenol: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trimethylphenol. The following sections detail the precise spectral data, a thorough experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding NMR signal assignments, serving as a crucial reference for researchers in the fields of chemistry and drug development.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | Singlet | 2H | Aromatic H (H-3, H-5) |

| 4.59 | Singlet | 1H | Hydroxyl OH |

| 2.25 | Singlet | 3H | para-Methyl (4-CH₃) |

| 2.22 | Singlet | 6H | ortho-Methyl (2,6-CH₃) |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| 148.1 | C-1 (C-OH) |

| 129.2 | C-3, C-5 |

| 128.8 | C-4 |

| 121.7 | C-2, C-6 |

| 20.4 | 4-CH₃ |

| 15.9 | 2,6-CH₃ |

Experimental Protocol

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: 10-20 mg of this compound was accurately weighed and placed in a clean, dry vial.

-

Solvent: Approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard was added to the vial.

-

Dissolution: The sample was gently agitated using a vortex mixer to ensure complete dissolution.

-

Transfer: The resulting solution was carefully transferred into a 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube was approximately 4-5 cm.

2. NMR Spectrometer and Parameters:

-

Instrument: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for spectral acquisition.

-

Software: TopSpin 3.2 was used for data acquisition and processing.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse (zg30) experiment was performed.

-

Number of Scans: 16 scans were accumulated.

-

Acquisition Time: 3.98 seconds.

-

Relaxation Delay: 1.0 second.

-

Spectral Width: 8223.685 Hz (20.55 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse (zgpg30) experiment was performed.

-

Number of Scans: 1024 scans were accumulated.

-

Acquisition Time: 1.30 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 24038.461 Hz (238.89 ppm).

-

Temperature: 298 K.

3. Data Processing:

-

Apodization: An exponential window function with a line broadening factor of 0.3 Hz was applied to the Free Induction Decay (FID) for both ¹H and ¹³C spectra.

-

Fourier Transform: The apodized FID was Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manual phasing and automatic baseline correction were applied to the spectra.

-

Referencing: The ¹H spectrum was referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

An In-depth Technical Guide on the Environmental Fate and Phototransformation of 2,4,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and phototransformation of 2,4,6-Trimethylphenol (TMP), a compound of interest in various industrial applications and environmental studies. This document delves into the abiotic and biotic degradation pathways of TMP, with a particular focus on its phototransformation in aqueous environments. Detailed experimental protocols for studying its degradation, quantitative data on its environmental persistence, and elucidated transformation pathways are presented to serve as a valuable resource for researchers and professionals in environmental science and drug development.

Introduction

This compound (TMP), also known as mesitol, is an alkylated phenol used in chemical synthesis and as a probe compound in environmental photochemistry studies.[1] Its presence in the environment, primarily through industrial effluents, necessitates a thorough understanding of its fate, persistence, and transformation pathways. This guide aims to consolidate the current knowledge on the environmental degradation of TMP, with a special emphasis on its phototransformation, providing a technical resource for the scientific community.

Physicochemical Properties of this compound

A comprehensive understanding of the environmental behavior of a chemical begins with its fundamental physicochemical properties. These properties govern its distribution in different environmental compartments, such as water, soil, and air.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Pale red-brown crystalline powder | [3] |

| Melting Point | 73-74 °C | [3] |

| Boiling Point | 220 °C | [3] |

| Water Solubility | 1200 mg/L at 25 °C | [3] |

| Vapor Pressure | 0.0988 mm Hg at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.73 | [2] |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes. These processes dictate the compound's persistence and potential for exposure to ecological receptors.

Abiotic Degradation

Abiotic degradation of TMP occurs through chemical reactions that do not involve microorganisms. The primary abiotic degradation pathways are phototransformation and oxidation by other chemical species present in the environment.

Phototransformation, or photodegradation, is a key process influencing the fate of TMP in sunlit surface waters. TMP does not significantly absorb sunlight itself; therefore, its phototransformation is primarily an indirect process mediated by photosensitizing species.[4]

Key Reactive Species Involved:

-

Triplet-state dissolved organic matter (³DOM): TMP is widely used as a chemical probe for ³DOM due to its high reactivity with these excited species.[1][5]

-

Singlet oxygen (¹O₂) : TMP is rapidly oxidized by singlet oxygen in aqueous solutions.[1][3]

-

Hydroxyl radicals (•OH) : While less studied for TMP specifically, hydroxyl radicals are highly reactive and known to degrade other phenolic compounds.

Phototransformation Pathways and Products:

The phototransformation of TMP can proceed through different pathways depending on the reactive species involved.

-

Oxidation by Fe(III) Aquacomplexes : In the presence of Fe(III) aquacomplexes, TMP is efficiently oxidized. This process leads to the formation of two primary degradation products:

-

2,6-dimethyl-4-(hydroxymethyl)phenol

-

3,5-dimethyl-4-hydroxybenzaldehyde

A proposed mechanism involves the initial reaction of TMP with the monomeric species {Fe(H₂O)₅(OH)}²⁺, leading to a sequential transformation of TMP to the hydroxymethylphenol and then to the benzaldehyde derivative.

-

-

Reaction with Singlet Oxygen : The reaction of TMP with singlet oxygen is a significant degradation pathway in sunlit waters. While the detailed product distribution is not fully elucidated in the available literature, it is a rapid oxidation process.

The following diagram illustrates the known phototransformation pathway of TMP initiated by Fe(III) aquacomplexes.

References

Methodological & Application

Application Notes and Protocols: The Role of 2,4,6-Trimethylphenol as a Monomer in Polyphenylene Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4,6-trimethylphenol (2,4,6-TMP) in the synthesis of polyphenylene oxide (PPO). While not a primary monomer for PPO chain propagation, 2,4,6-TMP serves as a critical chain-terminating agent and molecular weight regulator, particularly in the oxidative polymerization of 2,6-dimethylphenol (2,6-DMP).

Introduction

Polyphenylene oxide (PPO), also known as poly(2,6-dimethyl-1,4-phenylene ether), is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties.[1] The synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol.[2] In this process, precise control over the polymer's molecular weight is crucial for tailoring its final properties to specific applications.

This compound plays a significant role as a molecular weight regulator in PPO synthesis.[1] Due to the presence of a methyl group at the para-position, 2,4,6-TMP can participate in the initial stages of the polymerization. However, this substitution blocks the site required for the C-O coupling that propagates the polymer chain, effectively terminating its growth.[1] This document outlines the application of 2,4,6-TMP in controlling the molecular weight of PPO and provides detailed experimental protocols for its use in both solution and precipitation polymerization methods.

Data Presentation

The following tables summarize the quantitative impact of this compound concentration on the properties of polyphenylene oxide synthesized by solution and precipitation polymerization methods.

Table 1: Influence of this compound on PPO Synthesized by Solution Polymerization [1]

| Sample | 2,4,6-TMP (wt %) | Yield (%) | Mn (x 104 g/mol ) | Mw (x 104 g/mol ) | Polydispersity (Đ) |

| P-1 | 0 | 90.4 | 3.14 | 7.04 | 2.4 |

| P-2 | 0.2 | 89.1 | 2.89 | 6.88 | 2.6 |

| P-3 | 0.5 | 88.5 | 2.54 | 6.54 | 2.9 |

| P-4 | 1.0 | 87.2 | 2.11 | 6.12 | 3.4 |

| P-5 | 1.5 | 86.3 | 1.87 | 5.89 | 3.9 |

| P-6 | 2.2 | 85.2 | 1.65 | 5.43 | 4.5 |

Table 2: Influence of this compound on PPO Synthesized by Precipitation Polymerization [1]

| Sample | 2,4,6-TMP (wt %) | Mn (x 104 g/mol ) | Mw (x 104 g/mol ) | Polydispersity (Đ) |

| P-7 | 0 | 2.04 | 4.69 | 2.3 |

| P-8 | 0.2 | 1.88 | 4.51 | 3.4 |

| P-9 | 0.5 | 1.65 | 4.23 | 3.5 |

| P-10 | 1.0 | 1.43 | 3.98 | 3.6 |

| P-11 | 2.2 | 1.21 | 3.76 | 3.7 |

Experimental Protocols

The following are detailed methodologies for the synthesis of polyphenylene oxide using 2,6-dimethylphenol as the primary monomer and this compound as a molecular weight regulator.

Protocol 1: Solution Polymerization

This protocol describes the synthesis of PPO in a toluene solution, where the addition of 2,4,6-TMP leads to a significant reduction in the polymer's molecular weight.[1]

Materials:

-

2,6-Dimethylphenol (2,6-DMP)

-

This compound (2,4,6-TMP)

-

Toluene

-

Copper(II) bromide (CuBr2)

-

Dibutylamine

-

Ethanol

-

Acetic acid

-

Oxygen gas

Procedure:

-

Prepare the catalytic system by dissolving 0.8 mmol of copper(II) bromide and 66.5 mmol of dibutylamine in 70 cm3 of toluene in a reaction vessel equipped with a stirrer and an oxygen inlet.

-

Prepare the monomer solution by dissolving 0.2 mol of 2,6-DMP and the desired amount of 2,4,6-TMP (up to 2.2 wt %) in 70 cm3 of toluene.

-

Maintain the reaction vessel at 25 °C under a continuous oxygen atmosphere.[1]

-

Dose the monomer solution into the stirred catalytic mixture over a period of 90 minutes.

-

After the 90-minute dosing period, terminate the polymerization by adding 10 cm3 of acetic acid.

-

Precipitate the polymer product by adding the reaction mixture to ethanol.

-

Filter the precipitated polymer, wash it thoroughly with ethanol, and dry it to a constant weight.

Protocol 2: Precipitation Polymerization

This method involves the polymerization of 2,6-DMP in a toluene/ethanol mixture, where the synthesized PPO precipitates out of the solution. The effect of 2,4,6-TMP on molecular weight is less pronounced in this method.[1]

Materials:

-

2,6-Dimethylphenol (2,6-DMP)

-

This compound (2,4,6-TMP)

-

Toluene

-

Ethanol

-

Copper(II) chloride (CuCl2)

-

Morpholine

-

Acetic acid

-

Oxygen gas

Procedure:

-

Prepare the catalytic system by dissolving 0.8 mmol of copper(II) chloride and 66.5 mmol of morpholine in a mixture of 48.6 cm3 of toluene and 26.4 cm3 of ethanol in a reaction vessel.

-

Prepare the monomer solution by dissolving 0.2 mol of 2,6-DMP and the desired amount of 2,4,6-TMP (up to 2.2 wt %) in a mixture of 48.6 cm3 of toluene and 26.4 cm3 of ethanol.

-

Maintain the reaction vessel at 25 °C under a continuous oxygen atmosphere with stirring.[1]

-

Dose the monomer solution into the catalytic mixture over a period of 90 minutes.

-

Terminate the reaction after 90 minutes by adding 10 cm3 of acetic acid.

-

Filter the precipitated polymer directly from the reaction mixture.

-

Wash the filtered polymer with ethanol and dry to a constant weight.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflow.

Caption: Reaction mechanism of PPO synthesis with 2,4,6-TMP as a chain terminator.

Caption: General experimental workflow for solution polymerization of PPO.

References

Application Notes: 2,4,6-Trimethylphenol as a Chemical Probe for Singlet Oxygen Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a significant reactive oxygen species (ROS) implicated in a range of biological and chemical processes. Its roles span from photodynamic therapy (PDT) in cancer treatment to photodegradation of materials and environmental contaminants. Accurate detection and quantification of singlet oxygen are crucial for understanding its mechanisms of action and harnessing its reactivity. 2,4,6-Trimethylphenol (TMP) serves as an effective chemical probe for trapping ¹O₂, undergoing rapid oxidation in its presence. The consumption of TMP, which can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), provides a quantitative measure of singlet oxygen generation.

Principle of Detection

The detection method is based on the rapid reaction between this compound and singlet oxygen. TMP is oxidized by ¹O₂, and the decrease in its concentration is directly proportional to the amount of singlet oxygen produced in the system. In aqueous solutions, TMP exists in two forms: the undissociated phenol and the phenoxide anion, both of which react with singlet oxygen, although at significantly different rates[1]. The reaction leads to the formation of an endoperoxide intermediate[1]. This reaction is highly specific and allows for the quantification of ¹O₂ even in complex chemical or biological matrices.

The reaction is notably influenced by pH. The phenoxide anion, more prevalent at higher pH, reacts with singlet oxygen nearly two orders of magnitude faster than the undissociated phenol[1]. However, at high pH, the reaction with the phenoxide form has been observed to be reversible, with the endoperoxide intermediate undergoing thermolysis to regenerate TMP[1]. This characteristic necessitates careful pH control and sample handling, such as neutralization after irradiation, to ensure accurate measurements[1].

Reaction Mechanism and Kinetics

This compound is rapidly oxidized by singlet oxygen in aqueous solutions[1][2][3][4]. The overall reaction rate is a sum of the reactions of the undissociated phenol and the phenoxide anion with ¹O₂.

References

Application Note: Derivatization of 2,4,6-Trimethylphenol for Gas Chromatography Analysis

Introduction

2,4,6-Trimethylphenol is a phenolic compound that can present challenges for direct analysis by gas chromatography (GC) due to the polarity of its hydroxyl group. This polarity can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column. Derivatization is a chemical modification technique used to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving its chromatographic behavior. This application note details two common derivatization methods for this compound: silylation and acetylation, providing detailed protocols for each.

Principle of Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar group.[1][2][3] This modification reduces intermolecular hydrogen bonding, which in turn increases the volatility of the analyte, making it more amenable to GC analysis.[1][3] The resulting derivatives are typically more thermally stable and exhibit improved peak symmetry and detector response.[1][4]

-

Silylation: This process involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ether.[1][3][5] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction.[3][5][6]

-

Acetylation: In this method, the hydroxyl group is converted to an ester using an acylating agent, most commonly acetic anhydride.[1] This reaction is often facilitated by a basic catalyst.

Selection of Derivatization Method

The choice between silylation and acetylation depends on several factors, including the sample matrix, potential interferences, and the desired analytical performance. Silylation is a very common and effective method for phenols, often providing rapid and quantitative reactions.[7][8][9] Acetylation offers an alternative that can sometimes be performed in aqueous solutions.[1]

Quantitative Data Summary

The following table summarizes the key characteristics and typical performance metrics associated with the silylation and acetylation of phenols for GC analysis.

| Parameter | Silylation (BSTFA/MSTFA) | Acetylation (Acetic Anhydride) | References |

| Reaction Speed | Very fast (can be seconds to minutes) | Fast (typically minutes) | [1][7][8][9] |

| Reaction Conditions | Anhydrous conditions generally required | Can be performed in aqueous solutions | [1][5] |

| Reagent Volatility | High | Moderate | [10] |

| Byproduct Volatility | High (especially with MSTFA) | Moderate | [10] |

| Derivative Stability | Generally good, but can be sensitive to moisture | Generally stable | [7][9] |

| Typical Solvents | Acetone, Pyridine, Acetonitrile, Dichloromethane | Water, Hexane, Ethyl Acetate | [1][7][8][9] |

| Typical Temperature | Room temperature to 75°C | Room temperature to 60°C | [5][7][8][9][11] |

| Catalyst | Often used (e.g., TMCS) to enhance reactivity | Often used (e.g., Potassium Carbonate) | [1][5] |

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

-

Sample containing this compound dissolved in a suitable solvent (e.g., acetone, pyridine)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., acetone)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Heating block or water bath

-

GC-MS or GC-FID system

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing this compound in an appropriate anhydrous solvent. If the sample is in an aqueous solution, it must be extracted into a water-immiscible solvent and dried prior to derivatization.

-

Reagent Addition: In a reaction vial, add 100 µL of the sample solution.

-

To this, add 100 µL of BSTFA with 1% TMCS.[8] The reagent should be added in excess to ensure complete derivatization.[5]

-

Reaction: Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture. For rapid derivatization, a reaction in acetone at room temperature for 15-30 seconds can be sufficient.[7][8][9] For more robust conditions or with other solvents, heat the vial at 60-75°C for 15-30 minutes.[5]

-

Cooling and Analysis: Allow the vial to cool to room temperature.

-

Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system for analysis.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

-

Aqueous sample containing this compound

-

Acetic Anhydride

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Organic extraction solvent (e.g., hexane, ethyl acetate)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Centrifuge (optional)

-

GC-MS or GC-FID system

Procedure:

-

Sample Preparation: Place 1 mL of the aqueous sample containing this compound into a reaction vial.

-

pH Adjustment: Add a small amount of potassium carbonate to make the solution alkaline, which facilitates the reaction.[1]

-

Reagent Addition: Add 100-200 µL of acetic anhydride to the vial.

-

Reaction: Cap the vial tightly and vortex vigorously for 1-5 minutes at room temperature.[1]

-

Extraction: Add 500 µL of an organic extraction solvent (e.g., hexane or ethyl acetate) to the vial.

-

Vortex for 1 minute to extract the acetylated derivative into the organic phase.

-

Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.

-

Analysis: Carefully transfer the upper organic layer to a clean GC vial.

-

Inject an appropriate volume (e.g., 1 µL) of the organic extract into the GC system for analysis.

Visualizations

Caption: Experimental workflow for derivatization and GC analysis.

Caption: Logical relationship of derivatization methods for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. gcms.cz [gcms.cz]

- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 6. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]

- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4,6-Trimethylphenol as a Chain Terminator in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylphenol (TMP), also known as mesitol, is a substituted phenolic compound that finds utility in polymer chemistry as an effective chain terminator or chain transfer agent. Its primary application in this regard is in controlling the molecular weight of polymers during synthesis. The presence of the hydroxyl group and the steric hindrance provided by the three methyl groups on the aromatic ring influence its reactivity and efficiency as a chain terminator in various polymerization systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a chain terminator, with a focus on oxidative polymerization and a discussion of its potential role in radical, cationic, and anionic polymerization.

Mechanism of Action

In polymerization reactions, chain terminators are crucial for regulating the length of polymer chains, which in turn determines the material properties of the resulting polymer. This compound primarily functions as a chain terminator through the donation of its phenolic hydrogen atom to a propagating polymer chain.

In oxidative polymerization , particularly in the synthesis of poly(phenylene oxide) (PPO), TMP acts as a molecular weight regulator.[1] The TMP molecule can be incorporated at the end of a growing polymer chain, effectively capping it and preventing further propagation.[1] This termination is believed to occur through the reaction of the phenoxyl radical of TMP with the growing polymer chain.

In free-radical polymerization , phenols are well-known inhibitors or retarders.[2][3][4] They function by transferring the phenolic hydrogen atom to the propagating radical chain (P•). This process deactivates the propagating radical and forms a resonance-stabilized phenoxyl radical (ArO•) that is generally less reactive and less likely to initiate a new polymer chain. The steric hindrance from the ortho-methyl groups in this compound can further stabilize the resulting phenoxyl radical, making it an effective chain terminator.[5][6]

In anionic polymerization , the propagating species are carbanions. Phenols, being weakly acidic, can terminate the polymerization by protonating the carbanionic chain end. This results in a "dead" polymer chain with a terminal hydrogen atom and a phenoxide anion. While effective, this is a less common method for controlled termination compared to the use of specific quenching agents.

In cationic polymerization , termination typically occurs through rearrangement with a counter-ion or by chain transfer to a monomer.[7][8] The direct role of phenols as chain terminators is not well-established in this type of polymerization.

Applications in Polymer Synthesis

The most well-documented application of this compound as a chain terminator is in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an engineering thermoplastic with excellent thermal and mechanical properties. By controlling the amount of TMP added to the polymerization of 2,6-dimethylphenol (2,6-DMP), the molecular weight and, consequently, the melt flow rate (MFR) of the resulting PPO can be precisely controlled.[1]

Quantitative Data: Effect of this compound on Poly(phenylene oxide) Synthesis